The Versatile Building Block: A Technical Guide to tert-Butyl Imidazolidine-1-carboxylate
The Versatile Building Block: A Technical Guide to tert-Butyl Imidazolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Saturated Heterocycles
In the realm of modern organic synthesis and medicinal chemistry, nitrogen-containing heterocycles are of paramount importance. Among these, the imidazolidine scaffold, a saturated five-membered ring with two nitrogen atoms, serves as a crucial building block for a diverse array of biologically active molecules and complex chemical architectures. The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the imidazolidine ring gives rise to tert-Butyl imidazolidine-1-carboxylate , a versatile intermediate that offers a unique combination of stability and reactivity. This guide provides an in-depth exploration of its synthesis, properties, and applications, with a focus on the practical insights relevant to researchers in drug discovery and development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of tert-Butyl imidazolidine-1-carboxylate is fundamental to its effective application.
| Property | Value | Source/Reference |
| Molecular Formula | C₈H₁₆N₂O₂ | Inferred from structure |
| Molecular Weight | 172.23 g/mol | Inferred from structure |
| Appearance | Colorless to pale yellow oil or low melting solid | [1] (by analogy) |
| Solubility | Soluble in a wide range of organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes) | [1] (by analogy) |
| Boiling Point | Not readily available, expected to be high | General chemical principles |
| CAS Number | 916891-97-9 | Vendor information |
Synthesis and Mechanistic Insights
The synthesis of tert-Butyl imidazolidine-1-carboxylate can be approached through a logical sequence of reactions, leveraging established methodologies for the formation of the imidazolidine ring and the protection of amines. A plausible and efficient synthetic route involves a two-step process commencing from readily available starting materials.
Proposed Synthetic Pathway
A likely synthetic route involves the initial formation of the imidazolidine ring by condensation of ethylenediamine with an appropriate one-carbon source, followed by the selective N-Boc protection.
Caption: Proposed two-step synthesis of tert-Butyl imidazolidine-1-carboxylate.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of Imidazolidine
-
To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as methanol or ethanol, slowly add an aqueous solution of formaldehyde (1.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure. The crude imidazolidine is often used in the next step without further purification.
Step 2: Synthesis of tert-Butyl imidazolidine-1-carboxylate
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Dissolve the crude imidazolidine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.1 eq), to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl imidazolidine-1-carboxylate.
Causality Behind Experimental Choices:
-
The use of a formaldehyde equivalent is a standard method for forming the methylene bridge in the imidazolidine ring.[4]
-
The N-Boc protection is a robust and widely used method for protecting secondary amines. The use of triethylamine as a base is to neutralize the acid generated during the reaction.
-
Purification by column chromatography is a standard technique to isolate the desired product from any unreacted starting materials or byproducts.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is essential for the unambiguous identification and characterization of tert-Butyl imidazolidine-1-carboxylate. Based on data from structurally similar compounds, the following spectral features are expected.[1]
¹H NMR Spectroscopy
-
tert-Butyl group: A characteristic singlet at approximately δ 1.45 ppm, integrating to 9 protons.
-
Methylene protons (C4 and C5): Multiplets in the range of δ 3.2-3.8 ppm, each integrating to 2 protons.
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Methylene bridge proton (C2): A singlet or multiplet around δ 3.8-4.2 ppm, integrating to 2 protons.
-
N-H proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
-
tert-Butyl carbons: A signal around δ 28.5 ppm for the methyl carbons and around δ 79.5 ppm for the quaternary carbon.
-
Methylene carbons (C4 and C5): Signals in the range of δ 45-55 ppm.
-
Methylene bridge carbon (C2): A signal in the range of δ 60-70 ppm.
-
Carbonyl carbon: A signal around δ 155 ppm.
Infrared (IR) Spectroscopy
-
N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aliphatic): Sharp absorption bands in the region of 2850-3000 cm⁻¹.
-
C=O stretch (carbamate): A strong, sharp absorption band around 1690-1710 cm⁻¹.[1][5]
-
C-N stretch: Absorption bands in the region of 1000-1200 cm⁻¹.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of tert-Butyl imidazolidine-1-carboxylate make it a valuable tool in several areas of chemical research, particularly in the synthesis of chiral molecules and peptidomimetics.
As a Chiral Auxiliary
The imidazolidine scaffold can be readily derived from chiral diamines or amino acids, leading to the formation of chiral versions of tert-Butyl imidazolidine-1-carboxylate. These chiral derivatives have shown significant promise as chiral auxiliaries in asymmetric synthesis.[6][[“]][8]
Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.
The steric bulk of the Boc group and the conformational rigidity of the imidazolidine ring can effectively control the facial selectivity of reactions on a prochiral substrate attached to the second nitrogen atom. This strategy has been successfully employed in the synthesis of enantiomerically enriched carboxylic acids and amino acids.[6][[“]]
In Peptide Synthesis and Peptidomimetics
The imidazolidine ring can be considered a constrained dipeptide mimic. Its incorporation into peptide sequences can enforce specific backbone conformations, such as β-turns, which are crucial for biological activity.[9][10][11] The Boc-protected nitrogen allows for its integration into standard solid-phase peptide synthesis (SPPS) protocols.
The use of such constrained building blocks is a powerful strategy in the design of peptidomimetics with enhanced proteolytic stability and improved pharmacokinetic properties.[9][12]
Reactivity and Deprotection Strategies
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern protecting group chemistry due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Deprotection Protocols
The removal of the Boc group from tert-Butyl imidazolidine-1-carboxylate is typically achieved using strong acids.
Standard Deprotection Conditions:
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature is a common and effective method.
-
Hydrogen Chloride (HCl) in Dioxane or Diethyl Ether: Anhydrous solutions of HCl are also widely used for Boc deprotection.
Mechanism of Deprotection:
The deprotection proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Self-Validating System: The success of the deprotection can be easily monitored by TLC, as the deprotected amine will have a significantly different polarity. Furthermore, the disappearance of the characteristic Boc signals in the ¹H NMR spectrum provides definitive confirmation.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling tert-Butyl imidazolidine-1-carboxylate and its precursors.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: While specific toxicity data for the parent compound is limited, it should be handled with the care afforded to all laboratory chemicals. Avoid inhalation, ingestion, and skin contact.
Conclusion: A Key Player in Synthetic Chemistry
tert-Butyl imidazolidine-1-carboxylate stands out as a highly valuable and versatile building block for organic synthesis and drug discovery. Its straightforward synthesis, well-defined reactivity, and the strategic utility of the Boc protecting group make it an attractive starting material for the construction of complex molecular architectures. Its application as a chiral auxiliary and as a constrained peptidomimetic underscore its importance in the quest for novel therapeutics and advanced materials. The insights provided in this guide are intended to empower researchers to effectively harness the potential of this important synthetic intermediate.
References
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- Muttenthaler, M., et al. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 270-283.
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- Maji, R., & D. K. Maiti. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 8(26), 14331-14371.
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